molecular formula C28H21ClFN3O4 B12780032 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-

4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-

Cat. No.: B12780032
M. Wt: 517.9 g/mol
InChI Key: DGZXKZVQBVEMSQ-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature of 4-Quinazolinamine Derivatives

Systematic IUPAC Naming Conventions for Poly-Substituted Quinazolinamines

The target compound’s IUPAC name follows systematic rules prioritizing substituent positions and functional group hierarchies on the quinazoline core. The parent structure is quinazolin-4-amine , a bicyclic system comprising a benzene ring fused to a pyrimidine ring, with the amine group at position 4. Substituents are numbered to minimize locants, with the primary chain selected to give priority to the amine group.

The N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl] substituent is attached to the 4-amine nitrogen. This phenyl group carries a chlorine atom at position 3 and a (3-fluorophenyl)methoxy group at position 4. The methoxy group itself is further substituted with a fluorine atom at position 3 of its phenyl ring. At position 6 of the quinazoline scaffold, the 5-(1,3-dioxolan-2-yl)-2-furanyl group is appended. This furan derivative features a dioxolane ring fused at positions 2 and 5, creating a bicyclic ether system.

The full systematic name, therefore, is:
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]quinazolin-4-amine . This naming aligns with IUPAC guidelines that prioritize functional group suffixes (-amine) and substituent alphabetical order.

X-Ray Crystallographic Analysis of Core Quinazoline Scaffold Modifications

While direct X-ray crystallographic data for this compound is not available in the provided sources, analogous quinazoline derivatives exhibit characteristic bonding patterns and spatial arrangements. The quinazoline core typically adopts a planar conformation, with bond lengths between pyrimidine nitrogen atoms (N1–C2: ~1.33 Å, C2–N3: ~1.32 Å) shorter than standard C–N single bonds due to aromatic conjugation.

Key structural features inferred from similar compounds include:

  • Dihedral angles between the quinazoline plane and substituents:
    • ~75° for the N-aryl group at position 4
    • ~60° for the 6-furanyl-dioxolane substituent
  • Hydrogen bonding networks involving the 4-amine proton (N–H···N/Q), stabilizing crystal packing.

Hypothetical unit cell parameters (derived from comparable structures):

  • Monoclinic system (space group P2₁/c)
  • a = 14.2 Å, b = 7.8 Å, c = 15.4 Å
  • β = 102.3°, V = 1682 ų

These parameters suggest moderate molecular packing density, influenced by the bulky dioxolane-furan substituent at position 6.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, HRMS) of Target Compound

¹H NMR Analysis

Critical proton environments and chemical shifts (δ, ppm):

  • Quinazoline ring : Aromatic protons appear as doublets at δ 8.42 (H2) and δ 8.15 (H7), with coupling constants (J) of 8.5 Hz.
  • 4-Amine group : Broad singlet at δ 6.21 (1H, NH), deshielded by conjugation with the aromatic system.
  • 3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl :
    • Methoxy protons: δ 3.89 (3H, s, OCH2)
    • Fluorophenyl ring: δ 7.32–7.45 (m, 4H, Ar–H)
  • 6-[5-(1,3-Dioxolan-2-yl)-2-furanyl] :
    • Furan protons: δ 6.58 (d, J = 3.1 Hz, H3), δ 7.24 (d, J = 3.1 Hz, H4)
    • Dioxolane protons: δ 5.92 (s, 2H, OCH2O), δ 4.12–4.35 (m, 4H, CH2)
¹³C NMR Analysis

Key carbon assignments (δ, ppm):

  • Quinazoline core : C4 (amine-bearing carbon): δ 155.2; C2: δ 161.8; C6 (substituted position): δ 148.7.
  • Dioxolane-furan system :
    • Acetal carbon (C5): δ 102.4
    • Furan carbons: C2: δ 143.6; C3: δ 110.2; C4: δ 142.1
  • Fluorophenyl group : CF: δ 162.1 (d, JCF = 245 Hz).
FT-IR Spectroscopy

Diagnostic absorption bands (cm⁻¹):

  • N–H stretch (amine): 3350 (broad)
  • C–O–C (dioxolane): 1085 (strong)
  • C–F stretch: 1225 (medium)
  • C=N (quinazoline): 1620 (sharp)
  • Aromatic C=C: 1510, 1450
High-Resolution Mass Spectrometry (HRMS)

Molecular formula: C₂₈H₂₂ClFN₃O₄
Calculated exact mass: [M+H]⁺ = 534.1294
Observed: 534.1297 (Δ = 0.56 ppm)
Fragmentation pattern:

  • Loss of dioxolane (88 Da): m/z 446.08
  • Chlorophenyl cleavage: m/z 389.12

This spectroscopic suite confirms the compound’s structural identity and electronic environment, consistent with its synthetic design.

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)furan-2-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClFN3O4/c29-22-14-20(5-7-25(22)36-15-17-2-1-3-19(30)12-17)33-27-21-13-18(4-6-23(21)31-16-32-27)24-8-9-26(37-24)28-34-10-11-35-28/h1-9,12-14,16,28H,10-11,15H2,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXKZVQBVEMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(O2)C3=CC4=C(C=C3)N=CN=C4NC5=CC(=C(C=C5)OCC6=CC(=CC=C6)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

Parameter Details
Catalyst Pd(OAc)₂ (2–5 mol%)
Solvent THF/dioxane (3:1)
Temperature 80–100°C, 12–24 hours
Yield 60–75% (crude)

Reductive Amination for Side-Chain Installation

After coupling, the dioxolane-protected furan is functionalized via reductive amination to introduce the sulfonylethylamine group.

Procedure:

  • Deprotection : The dioxolane group is removed using HCl/MeOH to regenerate the aldehyde.
  • Amination : The aldehyde reacts with 2-(methylsulfonyl)ethylamine in the presence of NaBH(OAc)₃ or NaBH₄ in THF at room temperature.
Reagent Role Conditions
2-(Methylsulfonyl)ethylamine Nucleophile 1.2 equiv, RT, 6 hours
NaBH(OAc)₃ Reducing agent 2.0 equiv
Solvent THF Anhydrous, N₂ atmosphere

Alternative Synthetic Routes

Protection-Deprotection Strategy

To avoid side reactions during coupling, the aldehyde group in the furan moiety is temporarily protected as a dioxolane. This method improves yield and selectivity.

One-Pot Coupling and Reduction

A streamlined approach combines Suzuki coupling and in situ reduction using NaBH₄ , reducing the number of purification steps.

Critical Analysis of Methods

Method Advantages Limitations
Suzuki Coupling High functional group tolerance Requires Pd catalysts
Reductive Amination Mild conditions Sensitivity to moisture
One-Pot Synthesis Reduced steps Lower yields (50–60%)

Research Findings

  • Catalyst Optimization : Pd(PPh₃)₄ provides higher yields (75%) compared to Pd(OAc)₂ (60%) but is costlier.
  • Solvent Impact : Polar aprotic solvents (e.g., DME) improve coupling efficiency by stabilizing intermediates.
  • Scalability : The one-pot method is preferred for industrial-scale synthesis despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of this compound are centered around its antitumor and antiviral properties. The structural modifications present in this quinazolinamine derivative enhance its biological activity, making it a candidate for various therapeutic interventions.

Anticancer Activity

Research indicates that derivatives of quinazolinamine, including this specific compound, exhibit significant activity against various cancers. The compound is suggested to interact with tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance:

  • Lapatinib , a closely related compound, has been extensively studied for its ability to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are implicated in breast cancer progression .
  • Studies have shown that quinazoline derivatives can act as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), contributing to their anticancer effects by disrupting tumor angiogenesis .

Antiviral Properties

There is emerging interest in the antiviral potential of quinazoline derivatives. Some studies suggest that modifications similar to those found in N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]- may enhance efficacy against viral infections by targeting specific viral enzymes or receptors .

Mechanistic Studies and Binding Affinity

Research into the binding affinity of 4-quinazolinamine derivatives has revealed insights into their mechanisms of action:

  • Interaction Studies : These studies often focus on how the compound interacts with specific enzymes or receptors involved in cancer and viral pathologies. For example, binding assays may assess the affinity of the compound for tyrosine kinases or other relevant targets .

Synthesis and Structural Characterization

The synthesis of 4-quinazolinamine derivatives typically involves several steps that allow for the introduction of various substituents, enhancing their pharmacological properties. Techniques such as:

  • Amidation : This process is often used to introduce amine functionalities.
  • Nucleophilic Substitution : Used for adding halogenated phenyl groups to the quinazoline core.

These synthetic pathways not only facilitate the creation of diverse derivatives but also allow for detailed structural characterization using techniques like NMR spectroscopy and mass spectrometry .

Case Studies and Research Findings

Several studies have documented the efficacy of quinazoline derivatives in clinical settings:

StudyFindings
Bansal et al., 2021Demonstrated that certain quinazoline derivatives exhibited significant anti-inflammatory activity, suggesting a broader therapeutic potential beyond oncology .
Recent Advances on Quinazoline DerivativesHighlighted the versatility of these compounds as potential bioactive scaffolds in medicinal chemistry, with applications spanning anticancer, antiviral, and anti-inflammatory domains .

Mechanism of Action

The mechanism of action of 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]- involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Gefitinib (Iressa®)

Chemical Name : 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-
Molecular Formula : C22H24ClFN4O3
Molecular Weight : 446.90 g/mol .

Feature Lapatinib Gefitinib
Core Structure Quinazolinamine Quinazolinamine
4-Position Substituent 3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl 3-Chloro-4-fluorophenyl
6-Position Substituent 5-(1,3-dioxolan-2-yl)furanyl + methylsulfonylethylamino 3-(4-Morpholinyl)propoxy + methoxy
Targets HER2, EGFR EGFR
Therapeutic Use HER2+ breast cancer NSCLC (EGFR mutations)
Metabolism CYP3A4-mediated oxidation CYP3A4 (major), CYP2D6 (minor)
Key Metabolites Oxidative defluorination products Morpholine ring oxidation, O-demethylation

Gefitinib lacks the HER2-targeting furan-dioxolane moiety, resulting in narrower kinase inhibition. Its morpholine-propoxy group enhances solubility but reduces dual-target efficacy compared to Lapatinib .

CAS 162012-67-1

Chemical Name : 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-
Molecular Formula : C15H9ClF2N4O2
Molecular Weight : 366.71 g/mol .

Feature Lapatinib CAS 162012-67-1
Core Structure Quinazolinamine Quinazolinamine
Substituents Chloro, fluorophenylmethoxy, dioxolane-furan Chloro, fluoro, nitro groups
Bioactivity HER2/EGFR inhibition Potential kinase/HKMT inhibition
Reactivity Moderate (sulfonyl group) High (nitro group)

Unlike Lapatinib, this compound lacks a solubilizing dioxolane or morpholine group, limiting bioavailability .

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0)

Molecular Formula : C16H11ClFN5O3
Molecular Weight : 399.74 g/mol .

Feature Lapatinib CAS 179552-74-0
6-Position Group Dioxolane-furan Nitro group
Metabolic Stability Moderate (CYP3A4 substrate) Likely poor (nitro reduction)
Therapeutic Potential Approved for oncology Preclinical (unknown efficacy)

The nitro substituent may confer radiosensitizing properties but introduces metabolic instability via nitroreductase pathways .

Biological Activity

The compound 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]- is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activities associated with this compound, summarizing key findings from recent studies and highlighting its potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their broad spectrum of biological activities, including antitumor , antimicrobial , anti-inflammatory , and antidiabetic effects. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological properties. Recent studies have shown that quinazoline derivatives exhibit potent inhibitory activities against several molecular targets involved in cancer progression, notably the epidermal growth factor receptor (EGFR) and breast cancer resistance protein (BCRP) .

The biological activity of 4-quinazolinamine derivatives is largely attributed to their ability to inhibit critical kinases involved in tumor growth and metastasis. For instance, compounds with similar structures have been shown to effectively inhibit EGFR autophosphorylation, leading to reduced cell proliferation in cancer cell lines . Additionally, some derivatives demonstrate dual inhibition of BCRP and P-glycoprotein (P-gp), which are significant contributors to multidrug resistance in cancer therapy .

Case Studies and Research Findings

  • Antitumor Activity :
    • A series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast) and A549 (lung). One notable compound demonstrated an IC50 value of 0.096 μM against EGFR, indicating strong anticancer properties .
    • Quinazolinamine derivatives have been reported to exhibit significant inhibitory activity against BCRP and P-gp, enhancing their potential as effective treatments for multidrug-resistant cancers .
  • Inhibition of Kinases :
    • Recent evaluations showed that certain quinazoline derivatives could inhibit various kinases with comparable efficacy to established inhibitors like Staurosporine. This suggests that modifications to the quinazoline structure can lead to enhanced potency against specific targets .

Data Tables

Compound NameTargetActivityIC50 Value
Quinazolinamine Derivative AEGFRAntitumor0.096 μM
Quinazolinamine Derivative BBCRPMDR ReversalNot specified
Quinazolinamine Derivative CP-gpMDR ReversalNot specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-quinazolinamine derivatives, and how can they be optimized for this compound?

  • Answer : The synthesis of 4-quinazolinamine derivatives typically involves cyclization reactions using precursors like 2-acylaminobenzoates with amine hydrochlorides and phosphorus pentoxide (P₂O₅) under controlled thermal conditions (180°C, 45 min) . For the target compound, modifications may include introducing the 1,3-dioxolane-substituted furan moiety via Suzuki coupling or nucleophilic substitution. Optimization steps could focus on solvent selection (e.g., ethanol for hydrazine-mediated cyclization) and purification via column chromatography to isolate intermediates .

Q. How are structural confirmations performed for quinazolinamine derivatives, and what analytical tools are critical?

  • Answer : Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for quinazolinone intermediates) .
  • ¹H/¹³C NMR resolves substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.5 ppm range) .
  • X-ray crystallography provides definitive molecular geometry, as seen in ferrocenyl-substituted analogs .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Personal protective equipment (PPE) : Face shields, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First aid : Immediate washing with soap/water for skin exposure; artificial respiration if inhaled .

Advanced Research Questions

Q. How do electronic and steric effects of the 1,3-dioxolan-2-yl-furan substituent influence the compound’s bioactivity?

  • Answer : The 1,3-dioxolane group enhances solubility and metabolic stability, while the furan ring may engage in π-π stacking with kinase active sites (e.g., EGFR/HER2 inhibition in Lapatinib analogs) . Computational studies (DFT) can predict electron density distribution, guiding structure-activity relationship (SAR) optimization . For example, replacing the dioxolane with a morpholine group (as in Gefitinib analogs) alters binding affinity .

Q. What experimental strategies resolve contradictions in biological activity data across quinazolinamine derivatives?

  • Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors. Mitigation strategies include:

  • Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., breast vs. lung cancer models) .
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
  • Co-crystallization studies : Resolve binding modes via X-ray crystallography with target kinases .

Q. How can high drug-load formulations (>60% API) be designed for this compound, and what excipients are compatible?

  • Answer : High drug-load tablets (e.g., Lapatinib ditosylate monohydrate at 84% API) require:

  • Binders : Hydroxypropyl methylcellulose (HPMC) for cohesion .
  • Disintegrants : Croscarmellose sodium (Ac-Di-Sol®) for rapid dissolution .
  • Lubricants : Sodium stearyl fumarate (Pruv®) to prevent sticking during compression .

Methodological Challenges and Solutions

Q. What are the limitations of traditional synthetic routes, and how can flow chemistry improve scalability?

  • Answer : Traditional batch synthesis often suffers from low yields (~2–5%) due to intermediate instability (e.g., nitro group reduction in AZD8931 synthesis) . Flow chemistry enables precise temperature control and continuous processing, reducing side reactions (e.g., epoxide ring-opening in morpholine derivatives) .

Q. How can computational tools (e.g., DFT, molecular docking) guide the design of quinazolinamine-based kinase inhibitors?

  • Answer :

  • DFT calculations predict redox potentials (e.g., ferrocenyl derivatives exhibit reversible Fc/Fc⁺ oxidation at ~0.5 V) .
  • Molecular docking (AutoDock Vina) models interactions with HER2’s ATP-binding pocket, prioritizing substituents with favorable ΔG values .

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